2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole
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Overview
Description
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a benzothiazole core, which is known for its diverse biological activities, and a piperazine moiety, which enhances its pharmacological properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 target, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication process that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and pathogenesis .
Biochemical Pathways
Benzothiazole derivatives have been found to interfere with the quorum sensing pathways in bacteria . Quorum sensing allows bacteria to respond to changes in population density by altering gene expression. By inhibiting this process, benzothiazole derivatives can prevent the formation of biofilms, reduce the production of toxins, and discourage bacteria from developing future resistance .
Result of Action
Benzothiazole derivatives have shown promising results as quorum-sensing inhibitors, with some compounds demonstrating moderate anti-biofilm formation against Pseudomonas aeruginosa . In addition, benzothiazole derivatives have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole typically involves multi-step procedures. One common method includes the initial formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable carbonyl compound. The piperazine moiety is then introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Another benzothiazole derivative with similar antibacterial properties.
2-(4-aminophenyl)benzothiazole: Known for its anticancer activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Exhibits anti-tubercular activity.
Uniqueness
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole stands out due to its unique combination of a benzothiazole core and a piperazine moiety, which enhances its pharmacological properties and broadens its range of applications .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c1-13-11-14(2)18-16(12-13)23-21(28-18)25-9-7-24(8-10-25)20(26)19-22-15-5-3-4-6-17(15)27-19/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFMRIXUBTGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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